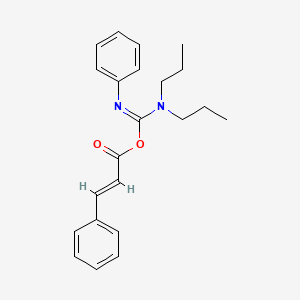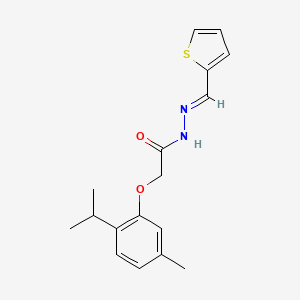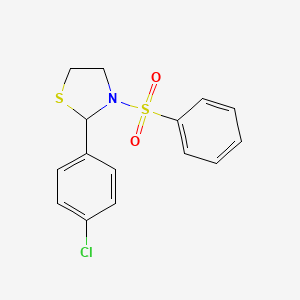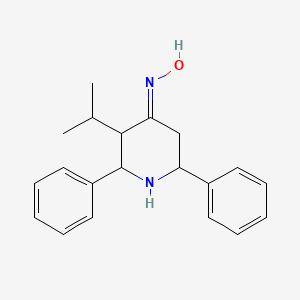![molecular formula C23H19Br3N2O4 B3856206 N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
説明
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as L-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative, which means that it contains a carbon-nitrogen double bond (-C=N-) and a hydrazine functional group (-NH-NH2). L-6 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its reaction with ROS, specifically hydrogen peroxide (H2O2), to form a highly fluorescent product. The reaction is believed to involve the oxidation of the hydrazone functional group to form a hydrazone radical, which then reacts with H2O2 to form a fluorescent compound. The fluorescence emission is believed to be due to the formation of a conjugated system between the hydrazone group and the aromatic rings of the compound.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for various research applications. In addition to its ROS detection properties, N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been found to exhibit antitumor activity, anti-inflammatory activity, and antimicrobial activity. These effects are believed to be due to the compound's ability to interact with various cellular targets and modulate their functions.
実験室実験の利点と制限
One of the main advantages of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is its high selectivity and sensitivity for detecting ROS. This makes it a useful tool for studying ROS biology and developing new therapies for ROS-related diseases. Another advantage is its ease of synthesis and purification, which makes it readily available for research purposes. However, one of the limitations of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is its potential toxicity and side effects, which need to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for research on N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is the development of new fluorescent probes based on N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide for detecting other reactive species such as reactive nitrogen species (RNS). Another area of interest is the use of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, the molecular mechanism of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide's antitumor and anti-inflammatory activities needs to be further elucidated to develop more effective therapies.
科学的研究の応用
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various diseases such as cancer and neurodegenerative disorders. N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been found to selectively react with ROS and emit fluorescence, making it a useful tool for studying ROS biology and developing new therapies for ROS-related diseases.
特性
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br3N2O4/c1-30-21-9-16(7-8-20(21)31-13-15-5-3-2-4-6-15)12-27-28-22(29)14-32-23-18(25)10-17(24)11-19(23)26/h2-12H,13-14H2,1H3,(H,28,29)/b27-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCYFVKSXHLOL-KKMKTNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3856144.png)

![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)

![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
